molecular formula C8H8O4 B12566267 Octa-2,4,6-trienedioic acid CAS No. 195073-49-5

Octa-2,4,6-trienedioic acid

Cat. No.: B12566267
CAS No.: 195073-49-5
M. Wt: 168.15 g/mol
InChI Key: NCJYJGFRLFKGBH-UHFFFAOYSA-N
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Description

Octa-2,4,6-trienedioic acid is an organic compound characterized by a conjugated system of double bonds and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octa-2,4,6-trienedioic acid typically involves the oxidation of octa-2,4,6-trienoic acid. This process can be catalyzed by cytochrome P450 monooxygenase enzymes, which facilitate the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA . The reaction conditions often include the presence of oxygen and specific cofactors required by the enzyme.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic oxidation process mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzymes and cofactors are available in sufficient quantities.

Chemical Reactions Analysis

Types of Reactions

Octa-2,4,6-trienedioic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as sulfuric acid or specific enzymes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with enzymes and other biological molecules can be studied to understand its role in metabolic pathways.

    Industry: Its unique chemical properties may make it useful in the production of polymers or other industrial materials.

Mechanism of Action

The mechanism by which octa-2,4,6-trienedioic acid exerts its effects involves its interaction with specific enzymes and molecular targets. For example, the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA is catalyzed by cytochrome P450 monooxygenase enzymes . These enzymes facilitate the oxidation process by introducing oxygen atoms into the molecule, altering its structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Octa-2,4,6-trienoic acid: The precursor to octa-2,4,6-trienedioic acid, differing by the presence of only one carboxylic acid group.

    Hexa-2,4-dienoic acid: A similar compound with fewer double bonds and carboxylic acid groups.

    But-2-enoic acid: A simpler compound with a single double bond and one carboxylic acid group.

Uniqueness

This compound is unique due to its extended conjugated system and the presence of two carboxylic acid groups. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

CAS No.

195073-49-5

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

octa-2,4,6-trienedioic acid

InChI

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H,(H,9,10)(H,11,12)

InChI Key

NCJYJGFRLFKGBH-UHFFFAOYSA-N

Canonical SMILES

C(=CC=CC(=O)O)C=CC(=O)O

Origin of Product

United States

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